molecular formula C24H20Cl2N2O2 B10912464 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole CAS No. 1006323-20-1

1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10912464
CAS No.: 1006323-20-1
M. Wt: 439.3 g/mol
InChI Key: ZKAYPVMZTACJFQ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl chains .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

1006323-20-1

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-23(16-6-4-8-19(12-16)29-2)27-28(18-10-11-21(25)22(26)14-18)24(15)17-7-5-9-20(13-17)30-3/h4-14H,1-3H3

InChI Key

ZKAYPVMZTACJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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